molecular formula C19H20N2O3S B2542159 N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide CAS No. 850932-51-3

N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide

Cat. No.: B2542159
CAS No.: 850932-51-3
M. Wt: 356.44
InChI Key: LTELFZLAVJHPRA-UHFFFAOYSA-N
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Description

N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a sulfonyl group attached to an indole ring, which is further connected to a phenyl group through an acetamide linkage.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target molecules .

Cellular Effects

N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, this compound can affect the expression of specific genes, thereby altering the cellular phenotype and metabolic activities .

Molecular Mechanism

The molecular mechanism of action of N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo various degradation pathways, which can affect their biological activity . Additionally, long-term exposure to this compound can lead to adaptive cellular responses, which may alter its initial effects .

Dosage Effects in Animal Models

The effects of N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . The threshold effects observed in these studies highlight the importance of dose optimization for therapeutic applications .

Metabolic Pathways

N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Additionally, this compound can impact metabolic flux and metabolite levels, which can have downstream effects on cellular function .

Transport and Distribution

The transport and distribution of N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its biological activity . For example, the binding of this compound to plasma proteins can modulate its distribution and availability in target tissues .

Subcellular Localization

The subcellular localization of N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide has been studied for various scientific research applications, including:

Properties

IUPAC Name

N-phenyl-2-(1-propylindol-3-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-12-21-13-18(16-10-6-7-11-17(16)21)25(23,24)14-19(22)20-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTELFZLAVJHPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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